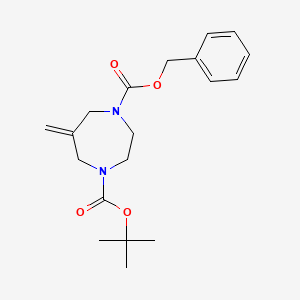
1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate is a synthetic organic compound with the molecular formula C19H26N2O4. This compound belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. It is characterized by the presence of benzyl, tert-butyl, and methylene groups attached to the diazepane ring, along with two ester functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and diesters.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through alkylation reactions using benzyl halides and tert-butyl halides, respectively.
Methylene Group Addition: The methylene group is introduced via a methylenation reaction, often using formaldehyde or other methylene donors.
Esterification: The final step involves esterification to introduce the ester functional groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl or tert-butyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted diazepane derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence biochemical pathways related to inflammation, pain, or other physiological processes.
Comparación Con Compuestos Similares
- 1-Benzyl 4-(tert-butyl) 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate
- 1-Benzyl 4-(tert-butyl) 5-methyl-1,4-diazepane-1,4-dicarboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., hydroxy, methyl) on the diazepane ring.
- Chemical Properties: Variations in reactivity and stability due to different functional groups.
- Biological Activities: Differences in biological activities and potential therapeutic applications.
1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate stands out due to its unique combination of benzyl, tert-butyl, and methylene groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H26N2O4 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
4-O-benzyl 1-O-tert-butyl 6-methylidene-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-15-12-20(17(22)24-14-16-8-6-5-7-9-16)10-11-21(13-15)18(23)25-19(2,3)4/h5-9H,1,10-14H2,2-4H3 |
Clave InChI |
ZBBGSTVVIHQHBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC(=C)C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


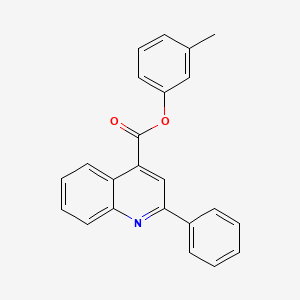
![7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR](/img/structure/B12046357.png)
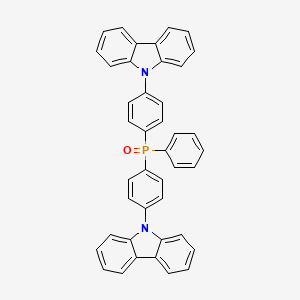
![4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12046368.png)


![2-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-5-phenoxybenzenesulfonic acid](/img/structure/B12046383.png)
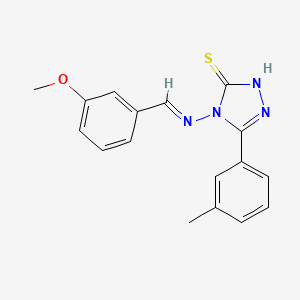
![3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12046396.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046401.png)
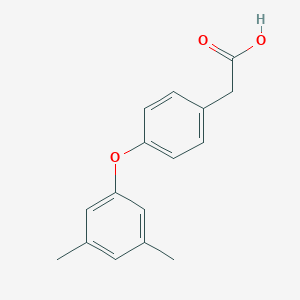

![(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile](/img/structure/B12046415.png)

